Methyl 3,4-dichloro-5-methylphenylacetate
Overview
Description
Methyl 3,4-dichloro-5-methylphenylacetate is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of phenylacetate, characterized by the presence of two chlorine atoms and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dichloro-5-methylphenylacetate typically involves the esterification of 3,4-dichloro-5-methylphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dichloro-5-methylphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 3,4-dichloro-5-methylphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which Methyl 3,4-dichloro-5-methylphenylacetate exerts its effects depends on its interaction with molecular targets. The presence of chlorine atoms and a methyl group on the aromatic ring can influence its binding affinity to enzymes or receptors, thereby modulating biological activity. The exact pathways involved may vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dichlorophenylacetate: Lacks the methyl group on the aromatic ring.
Methyl 3,5-dichloro-4-methylphenylacetate: Has a different substitution pattern on the aromatic ring.
Methyl 2,4-dichloro-5-methylphenylacetate: Chlorine atoms are positioned differently on the ring.
Uniqueness
Methyl 3,4-dichloro-5-methylphenylacetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and a methyl group in specific positions on the aromatic ring distinguishes it from other similar compounds and can lead to different properties and applications.
Biological Activity
Methyl 3,4-dichloro-5-methylphenylacetate (MDMPA) is a compound of significant interest in the fields of chemistry and biology due to its potential applications and biological activities. This article delves into the biological activity of MDMPA, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.
MDMPA is characterized by its unique molecular structure, which includes two chlorine atoms and a methyl group attached to a phenylacetate framework. The presence of these substituents can significantly influence the compound's reactivity and biological interactions.
The biological activity of MDMPA is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's structure allows it to engage in enzyme inhibition and receptor binding, which can modulate biochemical pathways. Specifically, the chlorine atoms and methyl group enhance its binding affinity to certain enzymes or receptors, potentially leading to altered physiological responses.
Antimicrobial Activity
Research has indicated that MDMPA exhibits antimicrobial properties. In studies assessing its efficacy against various bacterial strains, MDMPA demonstrated minimum inhibitory concentrations (MICs) comparable to those of established antimicrobial agents. For instance, compounds structurally related to MDMPA have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Bacterial Strain | MIC (μM) | Notes |
---|---|---|
Staphylococcus aureus | 6.3 | Effective against resistant strains |
Escherichia coli | 12.5 | Moderate susceptibility |
Pseudomonas aeruginosa | 25 | Limited efficacy observed |
Enzyme Inhibition
MDMPA has been investigated for its potential as an enzyme inhibitor. Studies suggest that the compound can inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. For example, the IC50 values for MDMPA against CYP3A4 were reported at approximately 5.9 μM, indicating moderate inhibitory activity .
Case Studies
- Antibacterial Screening : A study involving the screening of MDMPA analogs against various bacterial strains revealed that certain derivatives exhibited significant antibacterial activity with MIC values as low as 6.3 μM against Staphylococcus aureus. This suggests that modifications in the chemical structure can enhance antimicrobial potency .
- Enzyme Interaction Studies : Research focusing on the interaction of MDMPA with cytochrome P450 enzymes highlighted its potential role in drug-drug interactions. The compound's ability to inhibit CYP enzymes could affect the metabolism of co-administered drugs, warranting further investigation into its pharmacokinetic properties .
Environmental Considerations
Given the increasing concern over environmental pollutants, studies have also explored the biodegradation potential of MDMPA and related compounds in microbial communities. Research indicates that specific microbial strains can adapt to degrade xenobiotic compounds like MDMPA, showcasing its relevance in bioremediation efforts.
Properties
IUPAC Name |
methyl 2-(3,4-dichloro-5-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-3-7(5-9(13)14-2)4-8(11)10(6)12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRWDJGCZDTQMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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